

physical and chemical properties of Tenacissoside F

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Tenacissoside F: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenacissoside F is a C21 steroidal glycoside, a class of natural products isolated from the stems of Marsdenia tenacissima. This plant has a long history in traditional medicine for its purported therapeutic properties, including anti-inflammatory and anti-tumor effects. The C21 steroidal glycosides, including **Tenacissoside F** and its analogues, are considered to be among the primary bioactive constituents of this plant. This technical guide provides a detailed overview of the known physical and chemical properties of **Tenacissoside F**, supplemented with in-depth information on its closely related analogues, Tenacissoside C, G, and H, to offer a comprehensive understanding of this compound class for research and drug development purposes.

Physicochemical Properties

While specific experimental data for **Tenacissoside F** is limited in publicly available literature, its basic molecular properties have been determined.

Table 1: Physicochemical Properties of Tenacissoside F



Property	Value	Source
CAS Number	928151-78-4	ECHEMI
Molecular Formula	C35H56O12	ECHEMI[1]
Molecular Weight	668.8 g/mol	ECHEMI[1]
Predicted Density	1.32 ± 0.1 g/cm ³	ECHEMI[1]
Predicted XLogP3	0.7	ECHEMI[1]
Hydrogen Bond Donor Count	4	ECHEMI[1]
Hydrogen Bond Acceptor Count	12	ECHEMI[1]

Note: Specific experimental data on melting point and solubility for **Tenacissoside F** are not readily available. The solubility of related Tenacissosides (G, H, and I) has been reported in solvents such as DMSO, pyridine, methanol, and ethanol.

Spectral Data

Detailed spectral data for **Tenacissoside F** is not extensively published. However, a metabolomics study of Marsdenia tenacissima confirmed the presence of **Tenacissoside F** through mass spectrometry, detecting it as the formate adduct [M + HCOO]⁻.[1] The structural elucidation of new C21 steroidal glycosides from this plant, such as Tenacissoside L and M, has been achieved using a combination of ESI-MS, HR-ESI-MS, 1D-NMR (¹H and ¹³C), and 2D-NMR (COSY, HSQC, HMBC) spectroscopy.[2] It is anticipated that a similar combination of analytical techniques would be required for the full spectral characterization of **Tenacissoside F**.

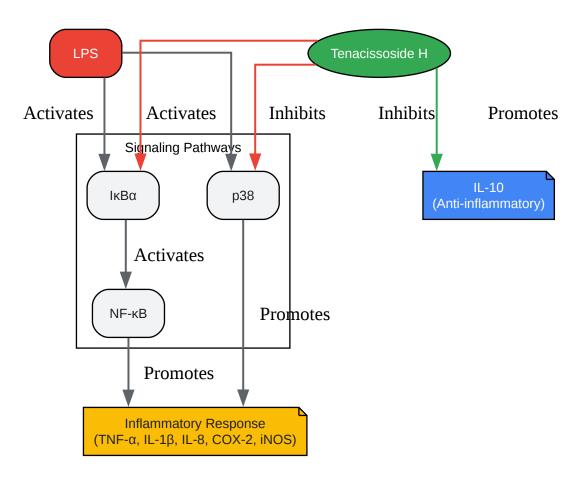
Biological Activity and Signaling Pathways of Tenacissoside Analogues

While the specific biological activities of **Tenacissoside F** are yet to be fully elucidated, extensive research on its analogues, particularly Tenacissoside C, G, and H, provides valuable insights into its potential therapeutic effects.



Anti-Inflammatory Activity of Tenacissoside H

Tenacissoside H has demonstrated significant anti-inflammatory effects in zebrafish models by modulating the NF- κ B and p38 signaling pathways.[3][4] It has been shown to suppress the expression of pro-inflammatory mediators such as TNF- α , IL-1 β , IL-8, COX-2, and iNOS, while promoting the expression of the anti-inflammatory cytokine IL-10.[3][4]



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Diagram 1: Anti-inflammatory mechanism of Tenacissoside H.

Anti-Tumor Activity of Tenacissoside Analogues

Several Tenacissoside compounds have exhibited potent anti-tumor activities through various mechanisms.

Tenacissoside C: Induces G0/G1 cell cycle arrest and apoptosis in K562 leukemia cells. This
is achieved through the mitochondrial pathway, involving the downregulation of Bcl-2 and
Bcl-xL, upregulation of Bax and Bak, and activation of caspase-9 and caspase-3.[5]



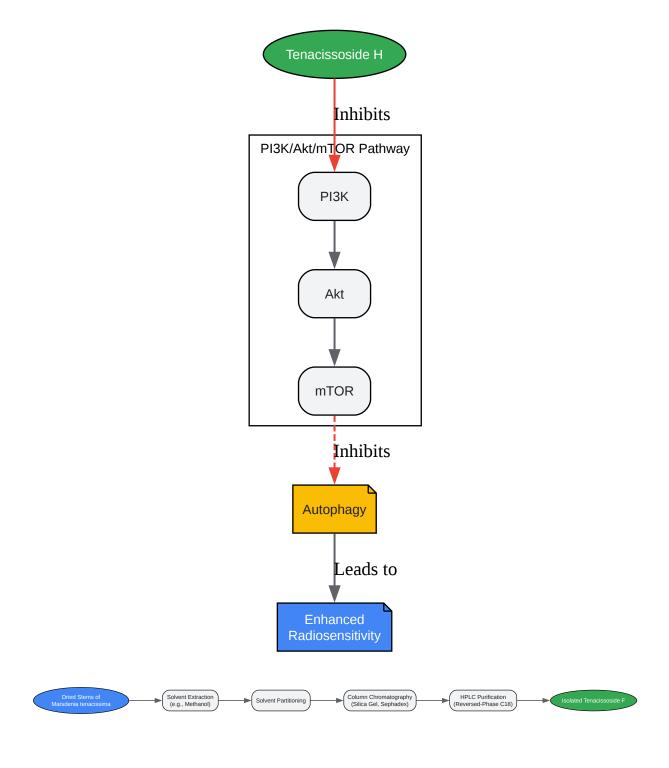




 Tenacissoside H: Has been shown to induce apoptosis and inhibit the migration of colon cancer cells by downregulating the expression of the GOLPH3 gene.[6] Furthermore, it induces autophagy and enhances the radiosensitivity of hepatocellular carcinoma cells by inhibiting the PI3K/Akt/mTOR signaling pathway.[7] Recent studies also suggest that Tenacissoside H can trigger ferroptosis in anaplastic thyroid cancer cells.[8]

Tenacissoside G: Potentiates the inhibitory effects of the chemotherapeutic agent 5fluorouracil (5-FU) in human colorectal cancer cells. The synergistic effect is mediated by
increased activation of the caspase cascade, enhanced DNA damage, and induction of p53
phosphorylation.[9]





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